molecular formula C11H13FN2O2 B1489240 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid CAS No. 2092251-37-9

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Cat. No.: B1489240
CAS No.: 2092251-37-9
M. Wt: 224.23 g/mol
InChI Key: JAKMXRCDLAYFHX-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid is a fluorinated organic compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and pharmacological research. This molecule features a nicotinic acid core linked to a 3-(fluoromethyl)pyrrolidine ring, a structure that suggests potential for diverse biological activity. The incorporation of fluorine is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Researchers are increasingly interested in such fluorinated building blocks for the development of new active molecules. The core nicotinic acid structure is a well-known pharmacophore, with its native form, Niacin (Vitamin B3), playing a crucial role in cellular metabolism and demonstrating lipid-modifying effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2) and reducing the hepatic catabolism of apolipoprotein A-I . Furthermore, substituted nicotinic acid derivatives are of significant interest in neuroscience research, as they can interact with neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical therapeutic targets for conditions ranging from addiction to neurodegenerative diseases. Compounds with structural similarities have been investigated for their potential to desensitize specific nAChR subtypes, such as α4β2, which could lead to novel treatments for disorders like alcohol use disorder . As a fluorinated analog, this compound provides researchers with a versatile chemical tool for probing biological pathways, structure-activity relationships (SAR), and for use as a precursor in the synthesis of more complex molecules for high-throughput screening and lead optimization. This product is intended for research applications only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-6-8-3-5-14(7-8)10-9(11(15)16)2-1-4-13-10/h1-2,4,8H,3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKMXRCDLAYFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Nicotinic Acetylcholine Receptor Modulation
The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. Research indicates that derivatives of nicotinic acid can selectively modulate nAChRs, influencing their desensitization and activation profiles. This modulation is significant for developing treatments for addiction and neurodegenerative diseases .

Antinociceptive Effects
Studies have demonstrated that certain derivatives of pyrrolidine compounds exhibit antinociceptive (pain-relieving) properties. For instance, compounds structurally related to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid have shown efficacy in reducing pain responses in animal models, particularly in formalin-induced pain tests . This suggests potential applications in pain management therapies.

Therapeutic Applications

Addiction Treatment
The modulation of nAChRs by this compound may offer new avenues for treating nicotine and alcohol dependence. Research involving similar compounds has shown promise in reducing alcohol consumption among heavy-drinking smokers, indicating a possible dual-action mechanism where both nicotine and alcohol cravings are addressed .

Neuropathic Pain Management
The antinociceptive properties of related compounds suggest that this compound could be effective in managing neuropathic pain conditions. Case studies have reported significant reductions in pain behaviors in models of chemotherapy-induced neuropathy, highlighting its potential for chronic pain therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological effects. Studies have indicated that modifications at specific positions on the pyridine ring can enhance binding affinity to nAChRs while minimizing side effects. For example, the introduction of methyl groups or fluorine atoms at strategic locations has been shown to improve the selectivity and efficacy of these compounds against various nAChR subtypes .

Case Studies and Research Findings

Study Findings Implications
Study on Varenicline AnaloguesDemonstrated reduced alcohol intake in rats using sazetidine-A analogsSupports potential for addiction treatment
Antinociceptive Activity AssessmentCompounds showed significant pain relief in formalin and neuropathic pain modelsHighlights use in chronic pain management
SAR Analysis of Pyridine DerivativesIdentified key structural modifications leading to enhanced receptor bindingGuides future drug design efforts

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular properties, and commercial availability:

Compound Name Substituents on Pyrrolidine/Nicotinic Acid Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g) Key Features
2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (Target) Fluoromethyl at pyrrolidine C3; nicotinic acid core Not explicitly stated (Inferred: C11H12FN2O2) ~222.23 (estimated) Not provided N/A Enhanced lipophilicity due to fluoromethyl group
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Pyrrolidinyl at C6; fluorine at C2 C10H11FN2O2 210.21 1203499-55-1 $400 Simpler structure; lacks fluoromethyl group
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid tert-Butyldimethylsilyloxy at pyrrolidine C3 C17H26FN2O3Si ~380.50 (estimated) Not provided $400 Bulky silyl group increases steric hindrance and lipophilicity
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid Methoxy at C2; pyrrolidinyl at C6 C11H14N2O3 222.24 1228665-72-2 $400 Methoxy group enhances solubility but reduces metabolic stability
2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid Hydroxyl at pyrrolidine C3; isonicotinic acid core C10H12N2O3 208.21 654663-49-7 N/A Hydroxyl group improves hydrogen bonding but reduces lipophilicity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Fluorophenyl at C5; hydroxyl at C2 C12H8FNO3 233.20 1267011-08-4 N/A Aromatic fluorophenyl group introduces π-π stacking potential

Key Differences and Implications

Fluoromethyl vs. Hydroxyl/Methoxy Groups: The fluoromethyl group in the target compound offers a balance between lipophilicity and electronic effects. Methoxy groups (e.g., 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid) increase solubility but are prone to demethylation in vivo, whereas the fluoromethyl group is metabolically stable .

Steric Effects :

  • The tert-butyldimethylsilyloxy analog introduces significant steric bulk, which may hinder binding to target proteins but enhance resistance to enzymatic degradation .

Aromatic vs. Aliphatic Substitutions :

  • Compounds like 5-(2-fluorophenyl)-2-hydroxynicotinic acid exhibit aromatic interactions, which are absent in aliphatic-substituted analogs. This could influence target selectivity in kinase inhibitors .

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter receptors. The compound is believed to modulate neurotransmitter release and influence various signal transduction pathways, which may lead to therapeutic effects such as neuroprotection and anti-inflammatory responses.

Molecular Targets

  • Nicotinic Acetylcholine Receptors (nAChRs) : These receptors play a crucial role in synaptic transmission and are implicated in various neurological disorders.
  • Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage, potentially benefiting conditions such as Alzheimer's disease.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating various chronic diseases .
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds, including those related to nicotinic acid, possess antimicrobial properties against various pathogens .

Neuroprotective Studies

In a study investigating the neuroprotective effects of similar compounds, it was found that certain derivatives could significantly inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures. For example, compounds with fluorinated groups demonstrated enhanced blood-brain barrier permeability and reduced production of reactive oxygen species (ROS) .

Enzyme Inhibition

Research has highlighted that this compound can act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis. Inhibiting NAMPT has been explored as a strategy in cancer therapy due to the increased metabolic demand for NAD+ in cancer cells .

Data Tables

Biological Activity Effect Reference
NeuroprotectionReduced neuronal damage
Anti-inflammatoryDecreased inflammation markers
Enzyme inhibition (NAMPT)Potential for cancer therapy

Q & A

Q. What structure-activity relationship (SAR) trends are observed in nicotinic acid-pyrrolidine hybrids?

  • Methodological Answer : Systematic SAR studies reveal that fluorine substitution at the pyrrolidine 3-position enhances target affinity (e.g., kinase inhibition). Compare IC₅₀ values of fluoromethyl vs. trifluoromethyl derivatives in enzymatic assays. Use QSAR models (e.g., CoMFA) to correlate substituent size/electronegativity with activity. Cross-validate with crystallographic data (e.g., Protein Data Bank entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid
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2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

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